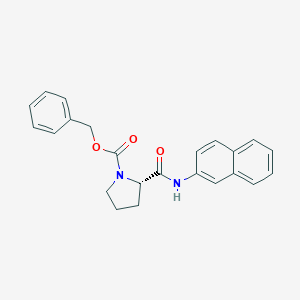

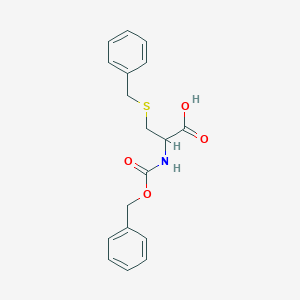

(S)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate

Overview

Description

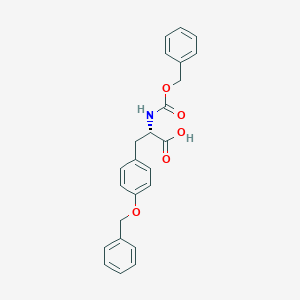

“(S)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 16881-39-3 . It has a molecular weight of 305.37 and its linear formula is C17H23NO4 .

Physical And Chemical Properties Analysis

“(S)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate” is a solid at room temperature . It has a boiling point of 51°C at 1 mmHg and a melting point of 45°C . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications

Application in Peptide Synthesis

Field

Biochemistry and Organic Chemistry

Summary of the Application

Proline and its derivatives, such as N-Carbobenzoxy-L-proline tert-Butyl Ester, play a crucial role in peptide synthesis. They are unique among the twenty natural proteinogenic amino acids as their secondary amine forms a tertiary amide when incorporated into biopolymers, thus preventing hydrogen bond formation . This property allows proline to stabilize peptide secondary structures such as β-turns or polyproline helices .

Methods of Application

The compound is used in the chemical syntheses of 3-substituted proline chimeras, which are tools combining the proline restriction of flexibility together with the information brought by natural amino acids side chains .

Results or Outcomes

The influence of these chimeras on peptide structure has been studied, and they have potential use for peptide syntheses and as tools for SAR studies of biologically active peptides and the development of secondary structure mimetics .

Use as Protecting Groups in Organic Synthesis

Field

Summary of the Application

The tert-butyl ester group in compounds like N-Carbobenzoxy-L-proline tert-Butyl Ester is often used as a protecting group in organic synthesis .

Methods of Application

The tert-butyl ester group can be added to sensitive functional groups to protect them from unwanted reactions during synthesis. After the desired reactions have been carried out, the protecting group can be removed under specific conditions .

Results or Outcomes

The use of tert-butyl esters as protecting groups has been shown to improve the efficiency and selectivity of many organic synthesis reactions .

Application in Intracellular Oxygen Sensing

Field

Biochemistry and Cellular Biology

Summary of the Application

The compound has been used in the development of ratiometric molecular probes for intracellular oxygen sensing . These probes are designed to exhibit dual emission with good spectral separation, and their ratios show excellent oxygen responses .

Methods of Application

The compound is used in the synthesis of these probes, which are then internalized into living cells. The emission spectra of the probes can be obtained using a conventional microplate reader .

Results or Outcomes

The probes have been shown to be effective for sensing oxygen levels in living cells, with the ratio of emission intensities under hypoxic and normoxic conditions providing a measure of the oxygen level .

Use in Solid-Phase Peptide Synthesis

Field

Biochemistry and Organic Chemistry

Summary of the Application

The tert-butyl ester group in compounds like N-Carbobenzoxy-L-proline tert-Butyl Ester is often used in solid-phase peptide synthesis .

Methods of Application

The compound can be used as a building block in the synthesis of peptides on a solid support. The tert-butyl ester group serves as a protecting group for the carboxyl group of the amino acid during synthesis .

Results or Outcomes

The use of tert-butyl esters as protecting groups in solid-phase peptide synthesis has been shown to improve the efficiency and selectivity of the synthesis process .

Application in Ring-Opening Polymerization

Field

Methods of Application

The compound is used in the synthesis of these polymers, which are then used in various applications. The ring-opening polymerization of ProNCA is facilitated by water, which significantly lowers the energy barrier of the chain propagation .

Results or Outcomes

The process affords well-defined PLP as polyproline II helices in 2–5 minutes and almost-quantitative yields. This work provides a simple solution to a long-standing problem in PLP synthesis .

Use in the Development of Proline Chimeras

Summary of the Application

The compound has been used in the chemical syntheses of 3-substituted proline chimeras, which are tools combining the proline restriction of flexibility together with the information brought by natural amino acids side chains .

Methods of Application

The compound is used in the synthesis of these chimeras, which are then used in various applications. These chimeras have potential use for peptide syntheses and as tools for SAR studies of biologically active peptides and the development of secondary structure mimetics .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

1-O-benzyl 2-O-tert-butyl (2S)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-15(19)14-10-7-11-18(14)16(20)21-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULMZZGGALAOLR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate | |

CAS RN |

16881-39-3 | |

| Record name | 2-(1,1-Dimethylethyl) 1-(phenylmethyl) (2S)-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16881-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzyl 2-(tert-butyl) (S)-pyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)